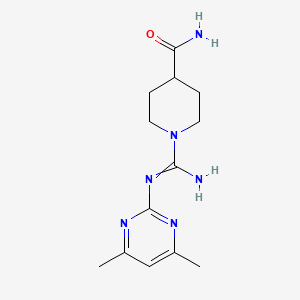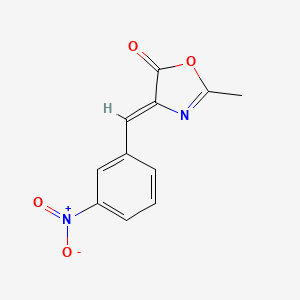
CID 5753734
説明
CID 5753734 is a useful research compound. Its molecular formula is C23H16ClN3O6S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cell Biology Applications : CID techniques, such as chemically induced dimerization, are instrumental in studying various biological processes, including signal transduction, protein trafficking, and understanding lipid second messengers and small GTPases. Advances in CID have enhanced specificity and allowed simultaneous manipulation of multiple systems within a cell, offering insights into previously inaccessible biological problems (DeRose, Miyamoto, & Inoue, 2013); (Voss, Klewer, & Wu, 2015).
Gene Therapy and Pharmacology : CID systems have been engineered for inducible gene regulation and editing in mammalian cells, with applications in transient genome manipulation and in vivo gene activation. This involves using chemically inducible effector caspases or dimerization agents like PROTACs to control gene expression or protein function (Ma et al., 2023); (Shariat et al., 2001).
Mass Spectrometry : CID (collision-induced dissociation) is crucial in mass spectrometry for fragmenting peptide ions, enabling the analysis of peptide sequences and structural interpretation of complex molecules in biological samples. Its applications extend to environmental chemistry, food chemistry, and medicinal chemistry (Zhang et al., 2009); (Ivanova & Spiteller, 2017); (Tabb et al., 2003).
Agricultural Science : In agriculture, CID (carbon isotope discrimination) has been utilized as a criterion for selecting barley genotypes with high water use efficiency and productivity, showing potential in breeding programs (Anyia et al., 2007).
Clinical Research : Research in combined immunodeficiency (CID) and atopy has led to identifying specific genetic mutations, improving our understanding of immune responses and aiding in the development of targeted therapies (Dadi et al., 2017).
特性
IUPAC Name |
2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHRCOIONCZINZ-JMIUGGIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC(=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC(=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



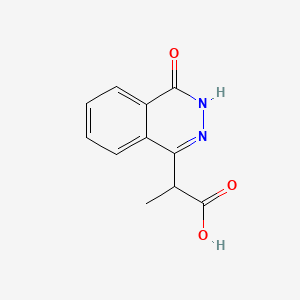
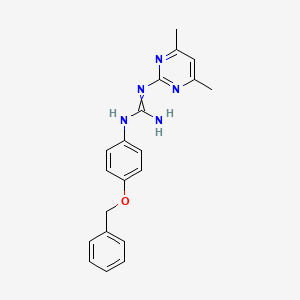

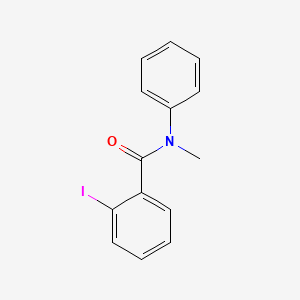
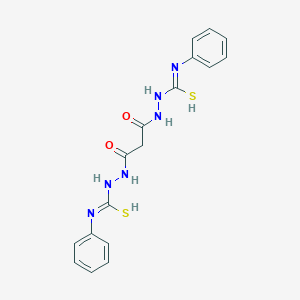
methyl}propanedioate](/img/structure/B7772782.png)
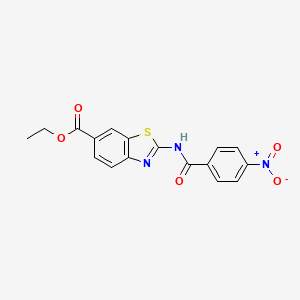
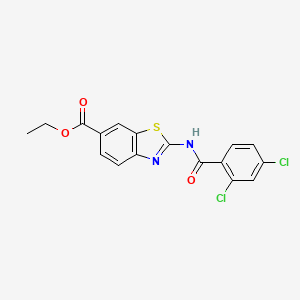

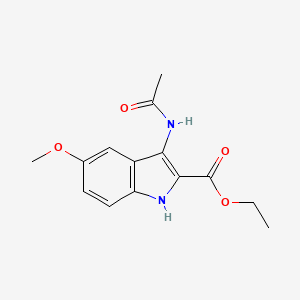
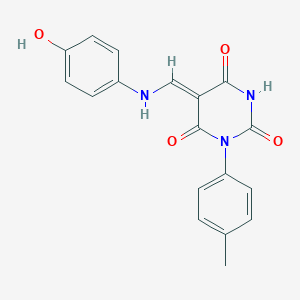
![2-[(4-Fluorobenzoyl)amino]benzamide](/img/structure/B7772830.png)
